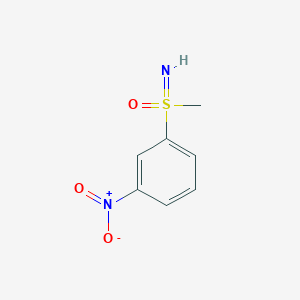
1-(S-methylsulfonimidoyl)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(S-methylsulfonimidoyl)-3-nitrobenzene is a compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of sulfoximines, which are characterized by the presence of a sulfur atom bonded to both an oxygen and a nitrogen atom. The specific structure of this compound includes a methyl group and a 3-nitrophenyl group attached to the sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(S-methylsulfonimidoyl)-3-nitrobenzene typically involves the oxidation of sulfoxides or sulfides. One common method is the use of hypervalent iodine reagents for NH transfer to sulfoxides, which results in the formation of sulfoximines with high yields . Another approach involves the use of copper-mediated cross-coupling reactions with arylboronic acid reagents .
Industrial Production Methods: Industrial production of sulfoximines often employs scalable and efficient synthetic routes. The use of hypervalent iodine reagents and simple sources of ammonia in alcohol solvents has been widely adopted due to its high efficiency and tolerance of various functional groups .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(S-methylsulfonimidoyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoximines using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: N-arylation reactions using copper-mediated cross-coupling with aryl halides.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents in alcohol solvents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Copper catalysts and arylboronic acids.
Major Products:
Oxidation: Formation of sulfoximines.
Reduction: Formation of amines.
Substitution: Formation of N-aryl sulfoximines.
Wissenschaftliche Forschungsanwendungen
1-(S-methylsulfonimidoyl)-3-nitrobenzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(S-methylsulfonimidoyl)-3-nitrobenzene involves its role as a tetrahedral transition-state mimetic in enzyme inhibition. It selectively inhibits amide-forming enzymes, such as γ-glutamylcysteine synthetase, by mimicking the transition state of the enzyme’s substrate . This inhibition disrupts the enzyme’s activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(S-methylsulfonimidoyl)-3-nitrobenzene can be compared with other similar compounds, such as:
Methionine sulfoximine: An amino acid derivative that inhibits glutamine synthetase.
Buthionine sulfoximine: An N-alkyl derivative with altered biological properties.
Sulfonimidamides: Chemically stable aza-analogues of sulfonamides with similar applications.
Uniqueness: this compound is unique due to its specific structural features, including the presence of a 3-nitrophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a bioorthogonal reagent and its efficacy in enzyme inhibition make it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
22133-02-4 |
|---|---|
Molekularformel |
C7H8N2O3S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
imino-methyl-(3-nitrophenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 |
InChI-Schlüssel |
DOVHFGDRDUHLBX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=N)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


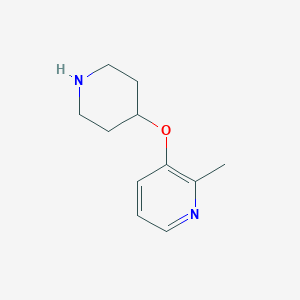
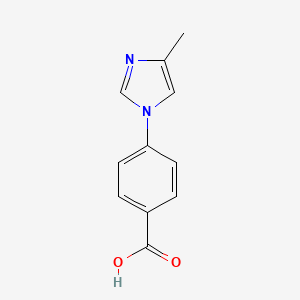
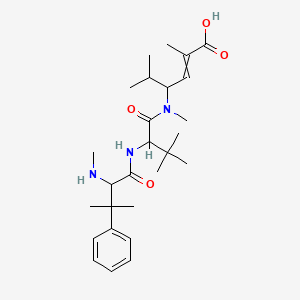
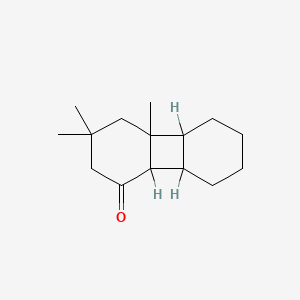
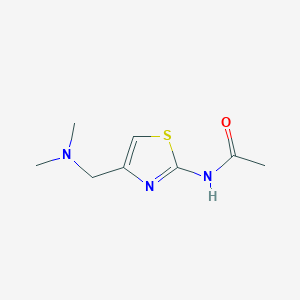
![(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)
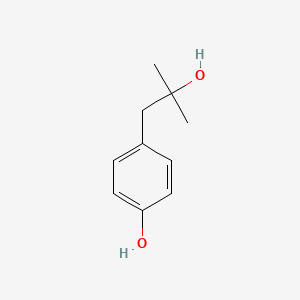
![6,7,8,9-Tetrahydro-1H-benzo[g]indole](/img/structure/B8697999.png)
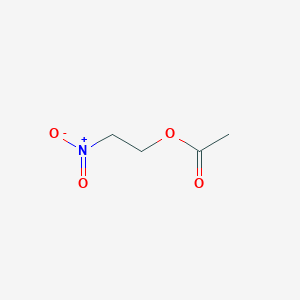
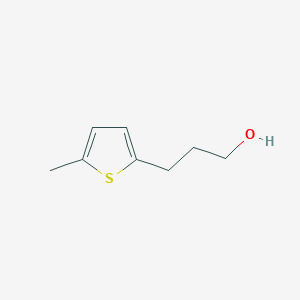
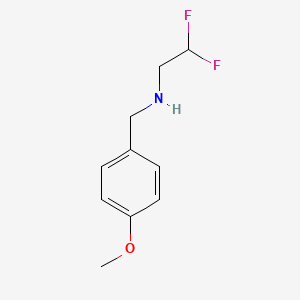
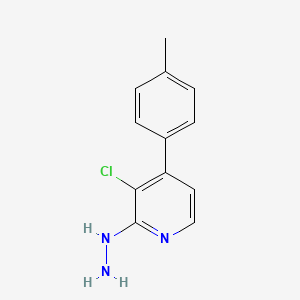
![N-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B8698036.png)

